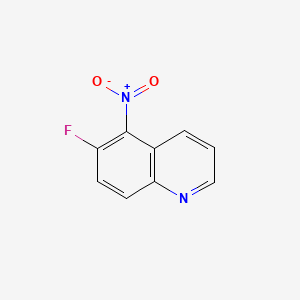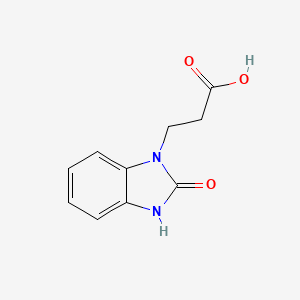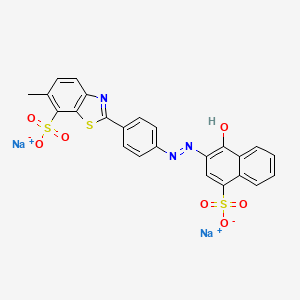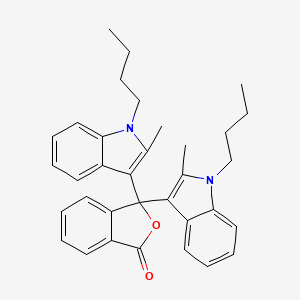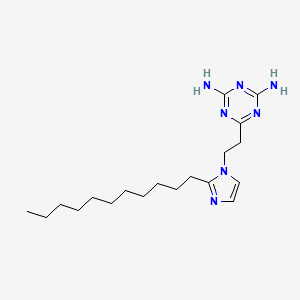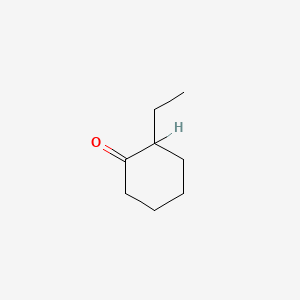
2-乙基环己酮
概览
描述
2-Ethylcyclohexanone is a chemical compound with the molecular formula C8H14O . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 2-Ethylcyclohexanone consists of a cyclohexanone ring with an ethyl group attached at the 2-position .Physical And Chemical Properties Analysis
2-Ethylcyclohexanone has a molecular weight of 126.1962 . More detailed physical and chemical properties were not found in the search results.科研应用
不对称催化
2-乙基环己酮已被用于不对称催化。例如,使用Cu(I)盐/N-杂环卡宾-银复合催化体系,将Et2Zn不对称地加到2-环己烯-1-酮,得到了光学活性的3-乙基环己酮。这个过程展示了通过改变底物加入的顺序来逆转对映选择性的能力 (Matsumoto et al., 2016)。
氢化研究
对2-乙基环己酮的研究包括氢化研究。在一项研究中,研究了环己酮及其2-烷基衍生物(包括2-乙基环己酮)的氢化反应,使用了不同的催化剂。这项研究为这些化合物的吸附平衡常数提供了见解 (Chihara & Tanaka, 1979)。
有机反应中的立体化学
探索了涉及2-乙基环己酮的亲核加成的立体化学。在一个实验中,2-乙基环己酮与溴乙酸乙酯的Reformatsky反应导致了外消旋醇的混合物。这项研究有助于理解这类反应的构型和立体化学结果 (Matsumoto & Fukui, 1971)。
真菌的生物转化
研究了真菌对2-乙基环己酮的生物转化,揭示了各种炭疽真菌将其还原为顺式和反式醇。这项研究展示了真菌作为生物催化剂转化有机化合物的潜力 (Miyazawa et al., 2000)。
光谱研究
对2-乙基环己酮进行了光谱分析,以了解其分子结构和性质。一项研究调查了其旋转光谱,提供了关于分子的偶极矩和构象的见解 (Ka et al., 2008)。
Safety And Hazards
性质
IUPAC Name |
2-ethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYYYUWKFPFVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017021 | |
| Record name | 2-Ethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylcyclohexanone | |
CAS RN |
4423-94-3 | |
| Record name | 2-Ethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004423943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ETHYLCYCLOHEXANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)
